molecular formula C12H9N3O B104195 2-(2-Hydroxyphenyl)-2h-benzotriazole CAS No. 10096-91-0

2-(2-Hydroxyphenyl)-2h-benzotriazole

Cat. No.: B104195
CAS No.: 10096-91-0
M. Wt: 211.22 g/mol
InChI Key: FJGQBLRYBUAASW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2H-benzotriazole is a widely utilized ultraviolet (UV) absorber, particularly in polymer stabilization and cosmetic formulations. Its efficacy arises from the excited-state intramolecular proton transfer (ESIPT) mechanism, where UV irradiation induces a tautomeric shift between enol and keto forms, enabling rapid nonradiative deactivation of energy as heat . This process grants exceptional photostability, making it resistant to degradation under prolonged UV exposure. The compound absorbs strongly in the 300–400 nm range, effectively shielding materials from UV-B and UV-A radiation . Its applications span automotive coatings, sunscreens, and hybrid fluorescent dyes, where it enhances durability by mitigating photodegradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole typically involves the cyclization of o-aminophenol with o-nitrobenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzotriazole ring. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated and nitrated benzotriazole derivatives.

Scientific Research Applications

Photophysical Properties and Mechanisms

The compound exhibits remarkable photophysical behavior due to its benzotriazole structure, which allows it to act as an effective UV absorber. The primary mechanism involves the absorption of UV radiation, where the energy excites electrons to higher states. This energy can be dissipated through non-radiative pathways, thus protecting materials from UV-induced degradation.

1.1. Excited-State Intramolecular Proton Transfer (ESIPT)

The ESIPT process is crucial for its fluorescence properties. In non-polar solvents, the compound maintains strong intramolecular hydrogen bonding, which influences its emission characteristics. In polar solvents, the disruption of this bond leads to different fluorescence emissions, highlighting its versatility as a fluorescent probe .

2.1. Chemistry

In chemistry, 2-(2-Hydroxyphenyl)-2H-benzotriazole serves as a fluorescent probe for studying molecular interactions and dynamics. Its ability to change fluorescence properties in response to environmental conditions makes it useful for investigating chemical reactions and mechanisms.

2.2. Biology

In biological applications, the compound is utilized in bioimaging and as a sensor for detecting metal ions and pH changes in biological systems. Its fluorescent properties enable real-time monitoring of biological processes.

2.3. Medicine

Research into its medicinal applications has revealed potential uses in photodynamic therapy (PDT) and drug delivery systems. The compound's ability to absorb UV light can be leveraged for targeted cancer therapies where localized treatment is crucial.

3.1. UV Stabilizers

The primary industrial application of this compound lies in its role as a UV stabilizer in various materials such as plastics, coatings, and textiles. By absorbing harmful UV radiation, it prevents material degradation, thereby extending the lifespan of products .

3.2. Organic Light-Emitting Diodes (OLEDs)

The compound is also explored for use in organic light-emitting diodes due to its favorable photophysical properties that contribute to efficient light emission and stability under operational conditions.

Comparative Analysis with Related Compounds

Property/CompoundThis compound2-(2-Hydroxyphenyl)benzoxazole2-(2-Hydroxyphenyl)benzothiazole
Fluorescence Intensity HighModerateModerate
Photostability ExcellentGoodGood
UV Absorption Efficiency HighModerateModerate
Applications UV stabilizer, fluorescence probeUV filterUV stabilizer

This table illustrates how this compound stands out for its high fluorescence intensity and excellent photostability compared to similar compounds.

Environmental and Toxicological Considerations

Recent studies have raised concerns regarding the environmental impact of benzotriazoles, including this compound, due to their persistence and potential toxicity in aquatic ecosystems. Investigations have shown significant toxicity at low concentrations in organisms such as Daphnia magna, indicating ecological risks associated with their widespread use . Additionally, some derivatives have exhibited endocrine-disrupting properties, necessitating further research into their safety profiles .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-2H-benzotriazole is primarily based on its ability to undergo ESIPT. Upon excitation by light, the compound undergoes a proton transfer from the hydroxy group to the nitrogen atom in the benzotriazole ring, resulting in a tautomeric shift. This process leads to a significant change in the electronic structure and emission properties of the compound, making it highly fluorescent. The molecular targets and pathways involved in this process are related to the intramolecular hydrogen bonding and the stabilization of the excited state.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzotriazole Derivatives

Substituent-Modified Benzotriazoles

Tinuvin®P (2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole)

  • Structure : Incorporates a methyl group at the 5-position of the hydroxyphenyl ring.
  • Properties : Exhibits similar ESIPT behavior but with slightly redshifted absorption due to electron-donating methyl substituents. X-ray diffraction and NMR studies confirm planar molecular conformations, critical for UV absorption efficiency .
  • Applications : Predominantly used in polyolefins and automotive coatings due to its commercial availability and balanced performance .

2-(2-Hydroxy-3,5-di-tert-octylphenyl)-2H-benzotriazole

  • Structure: Bulky tert-octyl groups at the 3- and 5-positions enhance solubility in nonpolar matrices.
  • Properties : The steric hindrance from tert-octyl groups improves dispersibility in polymers like polypropylene, while maintaining high photostability. This derivative outperforms earlier benzotriazoles in weatherability tests .
  • Applications : Stabilizer for dyeable polymer blends and outdoor plastics .

Methylene Bis-benzotriazolyl Tetramethylbutylphenol (MBBT/Bisoctrizole)

  • Structure: Dimeric benzotriazole linked via a methylene bridge to a tetramethylbutylphenol group.
  • Properties: Functions as a broad-spectrum UV filter (280–400 nm) with dual mechanisms: absorption and light scattering via microfine particles. Its water-dispersible formulation (e.g., Tinosorb®M) enhances compatibility in sunscreens .
  • Applications : Approved in the EU and Australia for cosmetics at concentrations up to 10% .

Hybrid and Functionalized Derivatives

Benzotriazole-Naphthalimide Hybrids

  • Structure : Covalently linked to blue fluorescent 1,8-naphthalimide dyes.
  • Properties: The benzotriazole unit reduces photobleaching of the dye by 40–60% under simulated solar irradiation. Absorption spectra show minor bathochromic shifts (~10 nm) compared to standalone components .
  • Applications : Photostable wavelength-conversion materials for solar cells and sensors .

2-(2′-Acetoxy-5′-Bromomethylphenyl)-2H-benzotriazole

  • Structure : Bromomethyl and acetyloxy groups introduce reactivity for polymer grafting.
  • Synthesis : Optimized via N-bromosuccinimide (NBS) bromination in carbon tetrachloride, yielding 60% efficiency .
  • Applications : Intermediate for functionalized UV stabilizers in advanced coatings .

Comparison with Non-Benzotriazole UV Absorbers

Benzoxazole and Benzothiazole Derivatives

2-(2-Hydroxyphenyl)-benzothiazole

  • Structure : Replaces benzotriazole with a benzothiazole ring.
  • Properties : Exhibits weaker UV absorption (λmax ~320 nm) and reduced photostability due to the absence of ESIPT. However, it demonstrates higher lipophilicity, favoring blood-brain barrier penetration in therapeutic contexts .
  • Applications : Investigated as multifunctional agents for Alzheimer’s disease, combining antioxidant and amyloid-binding properties .

2-(2-Hydroxyphenyl)-benzoxazole

  • Structure : Oxygen-containing benzoxazole heterocycle.
  • Properties : Similar limitations to benzothiazoles but with enhanced fluorescence quantum yield. Used in metal-ion sensing and organic electronics .

Key Data Table: Comparative Analysis of UV Absorbers

Compound Name Substituents/Modifications UV Range (nm) Photostability (Retention after 24 h UV) Key Applications
2-(2-Hydroxyphenyl)-2H-benzotriazole None 300–400 >90% Polymers, sunscreens
Tinuvin®P 5-Methyl 310–390 85–90% Automotive coatings
MBBT (Bisoctrizole) Methylene-bridged dimer 280–400 >95% Cosmetic sunscreens
2-(2-Hydroxy-3,5-di-tert-octylphenyl)-derivative 3,5-di-tert-octyl 290–390 >90% Outdoor plastics
Benzotriazole-Naphthalimide Hybrid Covalent linkage to naphthalimide 300–400 (dye: 450) 60–80% dye retention Fluorescent sensors
2-(2-Hydroxyphenyl)-benzothiazole Benzothiazole core 290–340 50–60% Therapeutic agents

Research Findings and Limitations

  • Enhanced Performance with Bulky Substituents : Alkyl groups (e.g., tert-octyl) improve solubility and interfacial compatibility in polymers but may reduce UV absorption efficiency due to steric effects .
  • Toxicity Concerns : Certain benzotriazole UV stabilizers (e.g., UV-328) exhibit endocrine-disrupting effects, necessitating rigorous safety profiling .
  • Structural Characterization Gaps : Many derivatives lack comprehensive X-ray or NMR data, complicating structure-property correlations .

Biological Activity

2-(2-Hydroxyphenyl)-2H-benzotriazole (commonly referred to as benzotriazole) is an organic compound known for its significant ultraviolet (UV) light-absorbing properties. This compound is widely utilized as a UV stabilizer in various applications, including plastics, coatings, and textiles, to prevent degradation due to UV exposure. Recent studies have begun to explore its biological activity, particularly its potential toxicological effects and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉N₃O. Its structure features a benzotriazole ring with a hydroxyl group attached to a phenyl ring, which contributes to its ability to absorb UV radiation effectively.

The mechanism by which this compound operates as a UV absorber involves the absorption of UV photons, which excites electrons to higher energy states. This energy can be dissipated through non-radiative pathways, such as heat or fluorescence emission, thereby protecting underlying materials from UV-induced damage .

General Toxicological Profile

Research indicates that benzotriazoles, including this compound, are becoming contaminants of emerging concern due to their frequent detection in environmental matrices and potential toxicological implications. Studies have shown that these compounds can interact with various biological systems, leading to adverse effects.

  • Aquatic Toxicity : A study evaluated the chronic effects of benzotriazole UV stabilizers on freshwater organisms such as Chlamydomonas reinhardtii and Daphnia magna. Results indicated significant toxicity at concentrations as low as 0.01 µg/L, highlighting the potential ecological risks associated with these compounds .
  • Endocrine Disruption : Investigations into the antiandrogenic activities of benzotriazoles revealed that certain derivatives exhibit endocrine-disrupting properties. For instance, metabolic activation of UV-328 demonstrated increased antiandrogenic activity compared to its parent compound .
  • Bioaccumulation Potential : The binding affinity of benzotriazoles to human serum albumin (HSA) was assessed, showing that these compounds could potentially bioaccumulate in organisms due to their strong binding interactions with transport proteins .

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted on the occurrence and fate of benzotriazoles in a residential wastewater treatment plant revealed that these compounds persist in aquatic environments. The research emphasized the need for monitoring their levels due to their potential toxic effects on aquatic life .

Case Study 2: Photostability and Biological Interactions

Research focusing on the photophysical properties of this compound derivatives highlighted their capability for excited-state intramolecular proton transfer (ESIPT). This property not only enhances their stability under UV exposure but also suggests potential interactions with biological molecules that could influence their toxicity profiles .

Data Tables

Study Type Organisms Tested Concentration Range Key Findings
Aquatic ToxicityChlamydomonas reinhardtii0.01 - 10 µg/LSignificant toxicity observed; ecological risks highlighted
Endocrine DisruptionVarious0.25 µMMetabolized forms exhibited higher antiandrogenic activity
Bioaccumulation PotentialHuman Serum AlbuminN/AStrong binding affinity indicating potential for bioaccumulation

Q & A

Q. Basic: What are the standard synthetic methodologies for 2-(2-Hydroxyphenyl)-2H-benzotriazole?

Answer: The compound is typically synthesized via acid-catalyzed condensation between o-aminophenol derivatives and appropriate precursors. For example, polyphosphoric acid (PPA) is commonly used to facilitate cyclization under elevated temperatures (150–250°C), as seen in analogous benzoxazole syntheses . Purification involves column chromatography with silica gel, and spectroscopic-grade solvents are recommended for UV-vis characterization . Recent patents (e.g., CN 1727338) highlight optimized routes using substituted phenols to improve yield and selectivity .

Q. Advanced: How can substituent effects on photophysical properties be systematically investigated?

Answer: Substituent impacts are studied via:

  • Synthetic diversification : Suzuki coupling introduces aryl groups at specific positions, enabling tailored electronic effects .
  • Spectroscopic analysis : UV-vis and fluorescence spectroscopy quantify absorption/emission shifts, while quantum yield measurements (e.g., in methanol at 25°C) assess emission efficiency .
  • Computational modeling : DFT studies correlate substituent electronic properties (e.g., electron-withdrawing groups) with ESIPT efficiency and tautomer emission ratios .

Q. Basic: What is the role of ESIPT in the compound’s UV absorption and photostability?

Answer: Upon UV excitation, ESIPT (excited-state intramolecular proton transfer) induces a zwitterionic intermediate, enabling rapid nonradiative deactivation via a conical intersection pathway. This dissipates energy as heat, reducing photodegradation . Fluorescence studies in PMMA films under simulated solar irradiation (63°C, 60 W/m²) confirm enhanced photostability compared to non-ESIPT absorbers .

Q. Advanced: How can hybrid materials integrate this compound for durable fluorescent dyes?

Answer: Hybrid systems combine the compound with fluorophores (e.g., 1,8-naphthalimide) via covalent linkage. Key steps:

  • Design : Position benzotriazole to shield the fluorophore from UV damage while maintaining fluorescence.
  • Synthesis : Methacrylate-based copolymers are grafted to create pendant UV-absorbing groups .
  • Evaluation : Accelerated weathering tests (24h Xenon lamp exposure) measure retention of fluorescence intensity and film integrity .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer: Essential methods include:

  • NMR spectroscopy : Multinuclear (¹H, ¹³C, ¹⁵N) NMR resolves tautomeric forms and substituent positioning .
  • HPLC : Purity assessment (>99% via HPLC) ensures reproducibility in photostability studies .
  • UV-vis spectrophotometry : Solvatochromic shifts in λmax indicate solvent-polarity-dependent ESIPT behavior .

Q. Advanced: How can contradictory data on substituent effects be resolved?

Answer: Contradictions (e.g., conflicting emission quantum yields) arise from solvent polarity, substituent steric effects, or measurement protocols. Mitigation strategies:

  • Standardized conditions : Use identical solvents and excitation wavelengths for comparative studies .
  • Control experiments : Compare derivatives with incremental substituent changes (e.g., methyl vs. tert-butyl groups) .
  • Cross-validation : Pair experimental data with DFT calculations to reconcile spectral anomalies .

Q. Basic: What are the key applications in polymer science?

Answer: The compound is a UV stabilizer in polymers (e.g., PMMA, polyethylene). Methodology:

  • Dispersion : Incorporate at 0.5–2% w/w via melt-blending or in situ polymerization.
  • Performance testing : Measure carbonyl index (FTIR) or yellowness index (colorimetry) after accelerated UV exposure .

Q. Advanced: What computational tools predict the compound’s photophysical behavior?

Answer: DFT and TD-DFT models simulate:

  • ESIPT pathways : Proton-transfer energy barriers and conical intersection geometries .
  • Electronic transitions : Absorption spectra are modeled using CAM-B3LYP/6-31+G(d) basis sets, validated against experimental λmax .

Q. Basic: How is photostability quantified in experimental settings?

Answer: Protocols include:

  • Accelerated weathering : Xenon-arc lamps (63°C, 50% humidity) simulate solar irradiation for 24–72h .
  • Degradation metrics : Monitor UV absorbance loss at λmax or HPLC retention time shifts to track decomposition .

Q. Advanced: Can this compound be functionalized for ion-sensing applications?

Answer: Yes. Strategies involve:

  • Chelation sites : Introduce crown ethers or Schiff base moieties to the hydroxyphenyl group for metal-ion binding .
  • ESIPT modulation : Ion binding alters proton-transfer kinetics, detected via ratiometric fluorescence (e.g., K<sup>+</sup> sensing in acetonitrile) .

Properties

IUPAC Name

2-(benzotriazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGQBLRYBUAASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877078
Record name 2-(2H-Benzotriazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10096-91-0
Record name 2-(2H-Benzotriazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2'-Hydroxyphenyl)benzotriazoles are known as light stabilizers for plastics (U.S. Pat. No. 3,004,896, Heller et al., Oct. 17, 1961). One method of making these compounds involves reducing an azo compound with powdered zinc (U.S. Pat. No. 3,214,436, Boyle et al., Oct. 26, 1965) but this method presents a problem of separation of large amounts of zinc oxide from the product. Another method involves oxidizing a diaminohydroxyazobenzene to form a 5-amino-2-(2'-hydroxyphenyl)benzotriazole which must then be subjected to an undesirable diazotization step. It would be desirable to use the cheapest and most convenient reducing agent, hydrogen gas, but, unfortunately, instead of the desired benzotriazole, the usual products of catalytic hydrogenation of a nitrophenylazophenol are the corresponding o-phenylenediamine and o-aminophenol in nearly quantitative yield [W. F. Whitmore and A. J. Revukus, J. Am. Chem. Soc., 62, 1687 (1940)]. The present invention is based on the surprising discovery that in an alkaline medium, the catalytic hydrogenation does not produce the previously observed cleavage of azobenzene N=N bond but instead yields the desired 2-(hydroxyphenyl)benzotriazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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